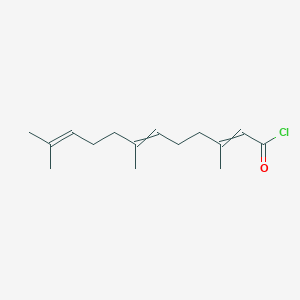
3,7,11-Trimethyldodeca-2,6,10-trienoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,11-Trimethyldodeca-2,6,10-trienoyl chloride is an organic compound belonging to the class of sesquiterpenoids. These compounds are characterized by their structure, which includes three isoprene units. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,11-Trimethyldodeca-2,6,10-trienoyl chloride typically involves the chlorination of 3,7,11-Trimethyldodeca-2,6,10-trienoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this process include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which facilitate the conversion of the carboxylic acid group to the acyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the continuous addition of the chlorinating agent to the reaction mixture, maintaining a controlled temperature and pressure to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,7,11-Trimethyldodeca-2,6,10-trienoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols, thiols), base (pyridine), solvent (dichloromethane).
Reduction: Reducing agents (LiAlH₄), solvent (ether).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetone).
Major Products:
Amides, esters, and thioesters: from substitution reactions.
Alcohols: from reduction reactions.
Carboxylic acids: from oxidation reactions.
Applications De Recherche Scientifique
3,7,11-Trimethyldodeca-2,6,10-trienoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,7,11-Trimethyldodeca-2,6,10-trienoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is exploited in various biochemical assays and synthetic applications.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modify enzyme activity by acylating active site residues.
Proteins: It can modify protein function by acylating lysine or cysteine residues.
Cellular Pathways: The compound can influence cellular signaling pathways by modifying key regulatory proteins.
Comparaison Avec Des Composés Similaires
3,7,11-Trimethyldodeca-2,6,10-trienoyl chloride is unique among similar compounds due to its specific structure and reactivity. Similar compounds include:
Farnesoic acid: A related sesquiterpenoid with similar structural features but different reactivity.
Nerolidol: Another sesquiterpenoid with distinct applications in the fragrance industry.
Geranylgeranyl chloride: A compound with similar acyl chloride functionality but different chain length and reactivity.
Propriétés
Numéro CAS |
52537-34-5 |
|---|---|
Formule moléculaire |
C15H23ClO |
Poids moléculaire |
254.79 g/mol |
Nom IUPAC |
3,7,11-trimethyldodeca-2,6,10-trienoyl chloride |
InChI |
InChI=1S/C15H23ClO/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h7,9,11H,5-6,8,10H2,1-4H3 |
Clé InChI |
SDISMKKAORUZGC-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCC(=CC(=O)Cl)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


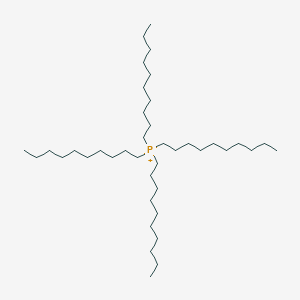
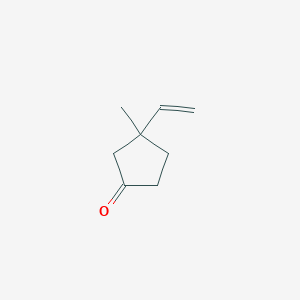
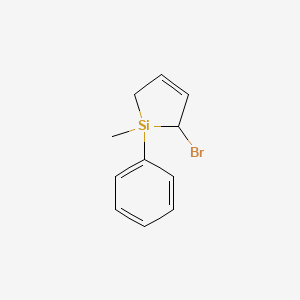
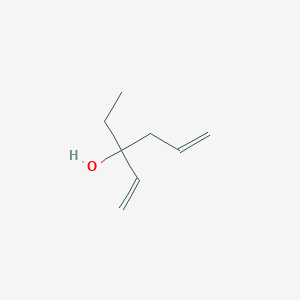
![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)

![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanenitrile](/img/structure/B14656221.png)

![2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane](/img/structure/B14656232.png)
![1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one](/img/structure/B14656242.png)
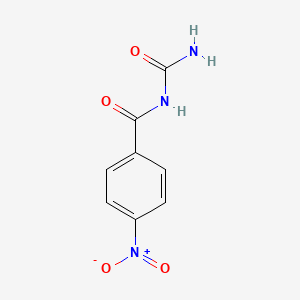


![1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol](/img/structure/B14656264.png)
